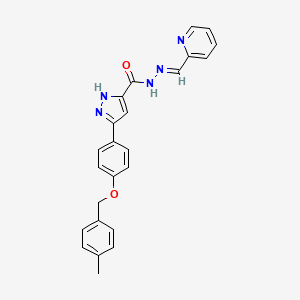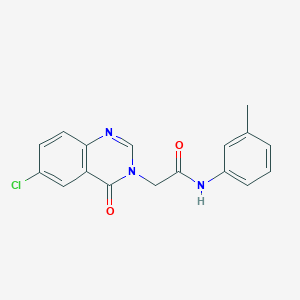
N'-(4-Ethoxybenzylidene)decanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Ethoxybenzylidene)decanohydrazide is an organic compound with the molecular formula C19H30N2O2 and a molecular weight of 318.463 g/mol It is a hydrazone derivative, characterized by the presence of an ethoxybenzylidene group attached to a decanohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-Ethoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Ethoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
N’-(4-Ethoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N’-(4-Ethoxybenzylidene)decanohydrazide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the ethoxybenzylidene moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-Chlorobenzylidene)decanohydrazide: Similar structure but with a chlorine atom instead of an ethoxy group.
N’-(4-Methylbenzylidene)decanohydrazide: Contains a methyl group instead of an ethoxy group.
N’-(4-Hydroxybenzylidene)decanohydrazide: Features a hydroxy group in place of the ethoxy group.
Uniqueness
N’-(4-Ethoxybenzylidene)decanohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs .
Propriétés
Numéro CAS |
303065-81-8 |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C19H30N2O2/c1-3-5-6-7-8-9-10-11-19(22)21-20-16-17-12-14-18(15-13-17)23-4-2/h12-16H,3-11H2,1-2H3,(H,21,22)/b20-16+ |
Clé InChI |
NQEDWHHZYIDRFI-CAPFRKAQSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC |
SMILES canonique |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11976675.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11976676.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976689.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976697.png)



![8-{[3-(Morpholin-4-yl)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11976741.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976750.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)

